Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a pyrrolidine ring. The incorporation of fluorine into organic molecules often enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of a pyrrolidine derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different derivative.
Substitution: The fluorine atom or other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium fluoride (NaF) or potassium fluoride (KF) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure can enhance its interaction with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may also influence the conformation of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated compound with similar structural features.
Methyl 3-fluoro-4-phenylbutyrate: A compound with a similar phenyl group but different backbone structure.
Uniqueness
Methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate is unique due to its specific combination of a fluorine atom, a phenyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(13)8-14-7-10(12)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBDWCNOJGRBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNCC1C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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